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Compound of Interest

Compound Name: 3-lodobenzoyl chloride

Cat. No.: B154996

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for 3-lodobenzoyl
chloride (CAS No: 1711-10-0), a key intermediate in organic synthesis. Due to its reactive
nature, particularly the electrophilic acyl chloride group and the versatile iodine substituent, this
compound is a valuable building block in the preparation of pharmaceuticals and
agrochemicals.[1][2] This document summarizes the available spectroscopic information and
provides general experimental protocols for obtaining such data.

Chemical Structure and Properties
e Molecular Formula: C7HaCIIO[3]

e Molecular Weight: 266.46 g/mol [3]

o Appearance: Colorless to pale yellow liquid or solid.[1]

o Key Features: An aromatic acyl chloride with an iodine atom at the meta position of the
benzene ring.[1] The presence of the iodine atom enhances its reactivity in nucleophilic
substitution reactions.[1]

Spectroscopic Data

A comprehensive search of available scientific literature and spectral databases did not yield
experimentally determined *H and 13C Nuclear Magnetic Resonance (NMR) data for 3-
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lodobenzoyl chloride. While some resources provide predicted NMR data, these are not
included here to maintain a focus on experimental results.

Infrared (IR) spectroscopy data is available and provides key insights into the functional groups
present in the molecule.

Infrared (IR) Spectroscopy

Infrared spectra for 3-lodobenzoyl chloride have been recorded and are available in public
databases.[3][4][5][6] The key absorptions are characteristic of the aromatic ring and the acyl

chloride functional group.

Table 1: Summary of Infrared (IR) Absorption Data for 3-lodobenzoyl Chloride

Frequency (cm™?) Intensity Assighment

~1770 - 1740 Strong C=0 stretch (acyl chloride)

~1600 - 1450 Medium-Strong C=C aromatic ring stretches

~1200 - 1100 Strong C-C-C in-plane bending

900 675 Strong C-H out.-of-plane bending
(aromatic)

~800 - 600 Medium C-Cl stretch

~550 - 500 Medium C-I stretch

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., neat,
ATR) and the physical state of the sample.

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra for a compound like

3-lodobenzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is a general procedure for acquiring NMR spectra of a reactive liquid or solid sample.
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1. Sample Preparation:

¢ Dissolve approximately 5-10 mg of 3-lodobenzoyl chloride in a suitable deuterated solvent
(e.g., CDCIs, CsDe). The choice of solvent is critical to avoid reactions with the acyl chloride.
Chloroform-d is a common choice.

o Transfer the solution to a clean, dry 5 mm NMR tube.

« If required, add a small amount of an internal standard, such as tetramethylsilane (TMS),
although modern spectrometers can reference the residual solvent peak.

2. Instrument Setup:

 Insert the NMR tube into the spectrometer's probe.

e Tune and shim the spectrometer to optimize the magnetic field homogeneity.

e Set the appropriate acquisition parameters for *H and 3C NMR, including pulse sequence,
acquisition time, relaxation delay, and number of scans.

3. Data Acquisition and Processing:

e Acquire the free induction decay (FID) for both *H and 13C nuclei.

e Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

e Phase the spectrum and perform baseline correction.

» Calibrate the chemical shift scale using the internal standard or the solvent peak.

« Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample like 3-lodobenzoyl chloride, the Attenuated Total Reflectance (ATR) or
neat sampling techniques are commonly used.[3]

1. Attenuated Total Reflectance (ATR) Method:

o Ensure the ATR crystal (e.g., diamond) is clean.

¢ Acquire a background spectrum of the clean, empty ATR crystal.

o Place a small drop of 3-lodobenzoyl chloride directly onto the crystal.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background spectrum to produce the absorbance or transmittance
spectrum.

2. Neat (Thin Film) Method:
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Place a small drop of the liquid sample onto a salt plate (e.g., NaCl or KBr).

Place a second salt plate on top to create a thin film of the liquid.

Mount the salt plates in the spectrometer's sample holder.

Acquire the spectrum. A background spectrum of the empty beam path should be recorded
beforehand.

Mandatory Visualization

The following diagram illustrates the structure of 3-lodobenzoyl chloride and the expected
regions for its key spectroscopic signals.

Signal Regions
C=0 stretch | ~1750 cm—1
C=C stretch (aromatic) | ~1600-1450 cm—1
Expected Spectroscopic Signals C-Cl stretch | ~800-600 cm-1
Cdstrech |  ~550-500 cmt

3-Iodobenzoyl Chloride

Carbonyl Carbon (C=0) | ~165-175 ppm

@ P Aromatic Carbons | ~120-145 ppm

Carbon-lodo (C-I) | ~90-100 ppm

»

"| Aromatic Protons | ~7.0-8.5 ppm

Click to download full resolution via product page

Caption: Structure of 3-lodobenzoyl Chloride and its expected spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-lodobenzoyl Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154996#spectroscopic-data-nmr-ir-of-3-iodobenzoyl-
chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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